2-Phenyl-2-(trifluoroacetyl)acetonitrile
Description
Contextual Significance of the Trifluoroacetyl Moiety in Organic Chemistry
The trifluoroacetyl group (-COCF₃) is a key functional group in modern organic chemistry, largely due to the profound influence of the trifluoromethyl (-CF₃) substituent. The inclusion of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. thieme-connect.de
The primary characteristic of the trifluoroacetyl moiety is its strong electron-withdrawing nature. This property stems from the high electronegativity of the three fluorine atoms, which pull electron density away from the central carbon atom. This inductive effect creates a significant partial positive charge on the carbonyl carbon of the trifluoroacetyl group, making it highly electrophilic. masterorganicchemistry.com
Groups that pull electron density from a system are known as deactivating groups in the context of electrophilic aromatic substitution. masterorganicchemistry.comyoutube.com The trifluoroacetyl group, when attached to an aromatic ring or another conjugated system, reduces the electron density of that system, thereby influencing its susceptibility to electrophilic attack. youtube.com This deactivating effect is a critical consideration in planning multi-step syntheses involving fluorinated compounds.
The electron-withdrawing power of the trifluoroacetyl group serves as a powerful tool for modulating molecular reactivity. By rendering adjacent carbon atoms more electrophilic, it facilitates a range of chemical transformations. For instance, trifluoroacetic anhydride (B1165640) is a potent reagent used to introduce the trifluoroacetyl group onto electron-rich aromatic compounds like thiophenes, often under mild conditions. unit.no
Beyond influencing reactivity, the incorporation of trifluoromethyl groups can significantly impact a molecule's physicochemical properties, which is of particular interest in medicinal chemistry and agrochemistry. thieme-connect.de These effects include:
Acidity: It can increase the acidity (lower the pKa) of nearby functional groups. thieme-connect.de
Lipophilicity: It often enhances the lipophilicity of a molecule, which can affect its transport and distribution in biological systems. thieme-connect.de
Metabolic Stability: The strength of the carbon-fluorine bond can increase resistance to metabolic degradation, prolonging the active lifetime of a drug molecule. thieme-connect.de
This strategic use of fluorine-containing groups allows chemists to fine-tune molecular properties for specific applications, such as designing kinase inhibitors or other biologically active agents. researchgate.net
Research Trajectories of 2-Phenyl-2-(trifluoroacetyl)acetonitrile in Synthetic Chemistry
The research utility of this compound lies in its potential as a versatile intermediate for synthesizing more complex molecules, especially nitrogen-containing heterocycles. The combination of a nitrile, an activated ketone, and a phenyl group in one molecule presents multiple reactive sites for cyclization and condensation reactions.
While direct literature on the synthetic applications of this compound is specific, its structural components are well-represented in the synthesis of valuable heterocyclic scaffolds like pyrazoles and pyranopyrazoles. nih.govresearchgate.net Pyrazoles are a class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of biological activities. researchgate.net
Research has demonstrated that trifluoromethylated pyrazoles can be synthesized through various routes, such as the (3+2)-cycloaddition of trifluoroacetonitrile (B1584977) imines with enones. acs.org This highlights the value of trifluoromethylated building blocks in accessing these important structures. Similarly, multi-component reactions involving precursors like malononitrile, aldehydes, hydrazine (B178648) derivatives, and β-ketoesters are commonly used to construct pyranopyrazole systems. nih.govnih.gov
Given these established synthetic pathways, this compound is a promising candidate for similar transformations. Its trifluoroacetyl group can act as the β-dicarbonyl equivalent, and the nitrile group can participate in cyclization, making it a valuable precursor for creating libraries of novel, fluorinated heterocyclic compounds.
Table 2: Potential Heterocyclic Synthesis Applications based on Related Precursors
| Precursor Functional Groups | Target Heterocycle | General Reaction Type | Reference |
|---|---|---|---|
| β-Ketoester, Hydrazine, Aldehyde, Malononitrile | Pyrano[2,3-c]pyrazole | Four-Component Condensation | nih.govnih.gov |
| Trifluoroacetonitrile Imine, Enone | Trifluoromethyl-substituted Pyrazole (B372694) | (3+2)-Cycloaddition / Oxidation | acs.org |
| β-Aminocrotononitrile, Hydrazine | N-Aryl-5-aminopyrazole | Cyclocondensation | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9(15)8(6-14)7-4-2-1-3-5-7/h1-5,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFCSOQPFPFQHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801257824 | |
| Record name | α-(2,2,2-Trifluoroacetyl)benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801257824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
492-16-0 | |
| Record name | α-(2,2,2-Trifluoroacetyl)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(2,2,2-Trifluoroacetyl)benzeneacetonitrile | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID801257824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenyl-2-(trifluoroacetyl)acetonitrile | |
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Synthetic Methodologies for 2 Phenyl 2 Trifluoroacetyl Acetonitrile and Its Chemical Precursors
Direct Synthesis Approaches for Trifluoroacetylated Structures
Acylation and Esterification Reactions for Trifluoroacetyl Group Introduction
Trifluoroacetylation is a specific form of acylation used to introduce the trifluoroacetyl group onto substrates, most commonly those containing hydroxyl or amino functionalities. When alcohols or phenols are the substrates, the reaction is an O-acylation, resulting in the formation of trifluoroacetate (B77799) esters. core.ac.ukresearchgate.net This process is analogous to standard esterification but employs a highly electrophilic trifluoroacylating agent. Similarly, N-acylation occurs when primary or secondary amines are used, yielding stable trifluoroacetamides. researchgate.net
The high reactivity of trifluoroacylating agents is often leveraged to protect hydroxyl and amino groups during subsequent chemical transformations, such as nitration, as the trifluoroacetyl group can be removed under mild solvolysis conditions. researchgate.net The mechanism of acylation can be influenced by catalysts and solvents. For instance, the acylation of phenols with trifluoroacetic anhydride (B1165640) in carbon tetrachloride is significantly accelerated by the presence of pyridine. core.ac.uk Superacids like trifluoromethanesulfonic acid (TfOH) can also serve as efficient catalysts for O-acylation (esterification), enabling high yields even at low temperatures. mdpi.com
Application of Trifluoroacetic Anhydride (TFAA) in Synthetic Routes
Trifluoroacetic anhydride (TFAA) is a powerful, highly reactive, and widely used reagent for introducing the trifluoroacetyl group. chemicalbook.comwikipedia.org Its volatility and reactivity make it more convenient than gaseous trifluoroacetyl chloride. wikipedia.org TFAA readily reacts with nucleophiles such as alcohols, phenols, and amines to form the corresponding trifluoroacetylated derivatives. chemicalbook.com This reactivity is a cornerstone of its application in organic synthesis, where it is used for O-acylation and N-acylation. chemicalbook.com
The reaction between TFAA and a compound with an active hydrogen atom yields the trifluoromethyl derivative and trifluoroacetic acid as a byproduct. chemicalbook.com Beyond simple acylation, TFAA serves as a promoter or catalyst for a range of other reactions, including condensations and oxidations. chemicalbook.comsigmaaldrich.com It can also be used as a dehydrating agent, similar to acetic anhydride, and as an activator in Swern-type oxidations. wikipedia.org The preparation of TFAA itself was historically achieved through the dehydration of trifluoroacetic acid with phosphorus pentoxide. wikipedia.org
| Substrate Type | Product | Significance | Reference(s) |
| Alcohols | Trifluoroacetate Ester | Protection of -OH group, increased volatility for analysis | researchgate.netchemicalbook.com |
| Amines | Trifluoroacetamide | Protection of -NH group, derivative for analysis | researchgate.netchemicalbook.com |
| Phenols | Phenyl Trifluoroacetate | Acylation of less reactive hydroxyl groups | chemicalbook.com |
| Carboxylic Acids | Mixed Anhydride | Activation for further reactions | wikipedia.org |
Strategic Use of Trifluoroacetyl Triflate (TFAT) as a Trifluoroacylation Reagent
For reactions requiring an even more powerful electrophile, a mixed anhydride of trifluoroacetic acid and trifluoromethanesulfonic acid (TfOH), known as trifluoroacetyl triflate (TFAT), can be employed. This reagent is typically generated in situ by reacting a carboxylic acid or acyl chloride with TfOH. mdpi.com The resulting mixed carboxylic trifluoromethanesulfonic anhydride is a highly potent acylating agent. This enhanced reactivity is due to the exceptional leaving group ability of the triflate anion. The use of such superacid-derived reagents allows for the acylation of even weakly nucleophilic or sterically hindered substrates where other reagents like TFAA might fail or require harsh conditions. mdpi.com
Catalytic Paradigms in Trifluoroacylation Chemistry
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The field of trifluoroacylation has benefited significantly from these advancements, particularly through the development of photoredox and transition-metal catalysis.
Photoredox Catalysis for Alkenes Trifluoroacylation
Photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. A notable application is the trifluoromethylation and trifluoroacylation of alkenes. researchgate.netnih.gov In these reactions, trifluoroacetic anhydride (TFAA) can serve as an inexpensive and readily available source of the trifluoromethyl (•CF₃) radical. researchgate.netnih.gov
The general mechanism involves a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) process with TFAA. This leads to the fragmentation of TFAA and the generation of the electrophilic •CF₃ radical. researchgate.net This radical then adds across the double bond of an alkene to form a carbon-centered radical intermediate. Subsequent reaction pathways can lead to the final trifluoroacylated product. This approach allows for the trifluoromethylation of a wide variety of alkenes and heteroarenes with excellent functional group tolerance and without the need for harsh oxidants or additives. researchgate.netnih.gov
| Alkene/Arene Substrate | CF₃ Source | Catalyst System | Outcome | Reference(s) |
| (Hetero)arenes | TFAA | Photoredox Catalyst | C-H Trifluoromethylation | researchgate.netnih.gov |
| Polarized Alkenes | TFAA | Photoredox Catalyst | Trifluoromethylation | researchgate.net |
| Alkenes | Fluoroalkyl Carboxylic Acids | Iron-Photocatalysis/HAT | Hydrofluoroalkylation | nih.gov |
Palladium-Catalyzed Cyclization in Analogue Synthesis
Palladium catalysis is a versatile tool for constructing complex molecular architectures, including cyclic analogues of bioactive compounds. While direct palladium-catalyzed trifluoroacetylation is less common, palladium-catalyzed cyclization reactions are instrumental in synthesizing analogues that incorporate a trifluoroacetyl group. These strategies typically involve preparing a linear precursor that already contains the trifluoroacetyl moiety and then using a palladium catalyst to facilitate an intramolecular ring-forming reaction.
For example, methods like the palladium-catalyzed intramolecular C-H arylation can be used to synthesize heterocyclic structures such as dihydroquinolones. researchgate.net A precursor containing both a trifluoroacetylated active methylene (B1212753) group and an appropriate aryl halide or C-H bond could theoretically undergo such a cyclization to form a complex, trifluoroacetylated ring system. Similarly, palladium-catalyzed trifluoromethylation of vinyl sulfonates demonstrates the ability of palladium systems to form C-CF₃ bonds, a key step that could be incorporated into a cyclization-functionalization cascade to build trifluoromethylated cyclic alkenes. nih.gov These approaches offer a strategic pathway to novel analogues of 2-Phenyl-2-(trifluoroacetyl)acetonitrile embedded within more complex carbocyclic or heterocyclic scaffolds.
Specialized Preparation of Trifluoroacetyl Intermediates
The synthesis of trifluoroacetyl-containing molecules often relies on the preparation of highly reactive trifluoroacetyl intermediates. These precursors are crucial for introducing the trifluoroacetyl moiety into the target structure.
Synthesis of 2,2,2-Trifluoroacetimidoyl Chlorides from Primary Aromatic Amines
A significant pathway to trifluoroacetylated compounds involves the use of 2,2,2-trifluoroacetimidoyl chlorides. These intermediates can be effectively synthesized in a one-pot reaction from primary aromatic amines. researchgate.net One established method involves heating a mixture of a primary amine and trifluoroacetic acid in a suitable solvent, such as carbon tetrachloride, in the presence of triphenylphosphine (B44618) and triethylamine (B128534). researchgate.netresearchgate.net This process converts the primary amine into the corresponding trifluoroacetimidoyl chloride with high efficiency, achieving yields in the range of 80-90%. researchgate.net The reaction is versatile, accommodating various primary aromatic amines that may contain additional functional groups. researchgate.net
The general procedure involves charging a reaction vessel with triphenylphosphine, triethylamine, and trifluoroacetic acid, followed by the addition of the primary aromatic amine. researchgate.net After refluxing, the solid by-products, such as triphenylphosphine oxide and triethylamine hydrochloride, are filtered off. researchgate.net The final product is then isolated from the filtrate, often via distillation, yielding the desired trifluoroacetimidoyl chloride as an oil. researchgate.net
Table 1: Reagents for Synthesis of 2,2,2-Trifluoroacetimidoyl Chlorides researchgate.net
| Reagent/Component | Role |
|---|---|
| Primary Aromatic Amine | Starting Material |
| Trifluoroacetic Acid (TFA) | Trifluoroacetyl Source |
| Triphenylphosphine (Ph₃P) | Reagent/Activator |
| Triethylamine (Et₃N) | Base |
| Carbon Tetrachloride | Solvent |
Reaction Condition Optimization and Purification Techniques
The successful synthesis of this compound is highly dependent on the careful optimization of reaction conditions and the application of effective purification methods.
Influence of Solvent Systems and Basic Additives
The choice of solvent and base is critical in chemical synthesis, profoundly affecting reaction rates, yields, and the profile of by-products. In reactions analogous to the formation of trifluoroacetylated compounds, such as amide synthesis from acid chlorides and amines, various solvents and bases are employed. hud.ac.uk Triethylamine is a commonly used base to neutralize the acidic by-products generated during the reaction. hud.ac.ukacs.org
The selection of the solvent system can be crucial for both the reaction's progress and the ease of product isolation. While traditional solvents like dichloromethane (B109758) are common, research into greener, bio-based alternatives like Cyrene™ is ongoing. hud.ac.ukrsc.org In some cases, the choice of base is dictated by solubility and reactivity. For instance, in a Wittig reaction, the use of sodium hexamethyldisilazide (NaHMDS) was found to be superior to sodium tert-butoxide (NaOt-Bu) in tetrahydrofuran (B95107) (THF) due to better solubility, leading to a smoother reaction profile. acs.org In other contexts, such as the reduction of nitriles, Lewis acids like boron trifluoride etherate can be used as activators instead of traditional bases to facilitate the reaction. calvin.edu
Systematic studies are often performed to find the optimal combination. For example, in the synthesis of a triazole ring system, various solvents and bases were screened to maximize the product yield.
Table 2: Example of Solvent and Base Optimization on Product Yield researchgate.net
| Solvent | Base | Yield (%) |
|---|---|---|
| Toluene | Et₃N | 40 |
| Acetonitrile (B52724) | Et₃N | 55 |
| Dioxane | Et₃N | 60 |
| DMF | Et₃N | 65 |
| DMF | DBU | 72 |
| DMF | K₂CO₃ | 80 |
Application of Microwave Irradiation in Synthetic Transformations
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology is particularly effective for preparing trifluoroacetyl intermediates and their derivatives. nih.govnih.gov For example, a novel method for preparing trifluoroacetaldehyde (B10831) from trifluoroacetaldehyde ethylhemiacetal utilizes microwave irradiation at temperatures of 100°C and 150°C for 5 minutes each, resulting in an efficient and rapid generation of the desired product. nih.gov
The advantages of MAOS are significant, with many reactions reaching completion in seconds or minutes instead of hours. nih.gov In the synthesis of various heterocyclic compounds, microwave-assisted methods have been shown to produce yields ranging from 81% to over 90% in dramatically reduced timeframes. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis nih.gov
| Synthesis Method | Reaction Time | Yield |
|---|---|---|
| Conventional Heating | Several Hours | Often Lower |
| Microwave-Assisted | 30-90 seconds | ~82% |
| Microwave-Assisted (another example) | 15 minutes | 81% |
Chromatographic Purification Methodologies
Chromatography is an indispensable tool for the purification of synthetic products, including trifluoroacetylated nitriles. Flash chromatography using a silica (B1680970) gel stationary phase is a common and effective method. cdnsciencepub.com The choice of the mobile phase (eluent) is tailored to the polarity of the target compound and impurities. A typical elution strategy involves using a gradient of solvents, such as ethyl acetate (B1210297) (EtOAc) in hexanes, starting with a low polarity mixture and gradually increasing it. cdnsciencepub.com
In some syntheses, a simple work-up procedure involving precipitation and filtration can yield a pure product, circumventing the need for chromatography. hud.ac.uk However, for many products, particularly those from complex reaction mixtures or those containing secondary amines, purification by column chromatography is necessary. hud.ac.uk The work-up preceding chromatography is also important; an acidic wash can be used to remove basic impurities and decomposed catalysts, simplifying the subsequent chromatographic separation. acs.org
Table 4: Examples of Chromatographic Purification Systems
| Stationary Phase | Mobile Phase (Eluent) | Compound Type / Purpose | Reference |
|---|---|---|---|
| Silica Gel 60 | Ethyl Acetate / Hexanes (gradient) | Purification of nitrated organic compounds | cdnsciencepub.com |
| Silica Gel | Not specified (direct loading of crude mixture) | Purification of amides derived from secondary amines | hud.ac.uk |
| Not specified (preceded by acid wash) | Not specified | Purification after removal of ferrocenium (B1229745) residues | acs.org |
Reactivity Profiles and Mechanistic Investigations of 2 Phenyl 2 Trifluoroacetyl Acetonitrile
Intrinsic Reactivity Governing the Trifluoroacetyl Group
The trifluoroacetyl group is a key moiety in many biologically active compounds and synthetic intermediates due to its unique electronic properties. beilstein-journals.orgbeilstein-journals.org Its reactivity is dominated by the influence of the three fluorine atoms on the adjacent carbonyl group.
The carbonyl carbon in trifluoromethyl ketones (TFMKs) is a highly active electrophile. nih.gov This enhanced electrophilicity is a direct consequence of the strong electron-withdrawing inductive effect of the trifluoromethyl (CF₃) group. The high electronegativity of the fluorine atoms polarizes the C-F bonds, which in turn withdraws electron density from the carbonyl carbon, making it significantly more electron-deficient and susceptible to nucleophilic attack compared to non-fluorinated ketones. nih.govnih.gov This property is so pronounced that TFMKs are known to form stable hydrates in the presence of water, mimicking the tetrahedral transition state of enzymatic hydrolysis, which makes them effective inhibitors for enzymes like serine and cysteine proteases. beilstein-journals.orgnih.govnih.gov Quantum mechanical computations have been employed to quantify the intrinsic reactivity of the ketone moiety, confirming that the activity is modulated by the electrophilicity of the carbonyl carbon atom. nih.gov
The trifluoroacetyl group participates in a variety of chemical transformations, and its reactivity can be understood through analogies with other trifluoromethyl ketones. The synthesis of TFMKs can be achieved through several methods, including the nucleophilic trifluoromethylation of esters and the oxidation of trifluoromethyl carbinols. beilstein-journals.orgmagtech.com.cn
Reduction: The electrophilic carbonyl of a trifluoroacetyl group can be reduced to a hydroxyl group.
Oxidation: While the trifluoroacetyl group itself is generally robust towards oxidation, the synthesis of related compounds can involve oxidative processes, such as the catalytic aerobic oxidative decarboxylation of trifluoromethylhydroxy acids. magtech.com.cn
Substitution: The trifluoroacetyl group can be introduced into molecules via substitution reactions. For instance, enolizable carboxylic acids can be converted to trifluoromethyl ketones through trifluoroacetylation with subsequent decarboxylation. organic-chemistry.org Similarly, electrophilic trifluoromethylation of silyl (B83357) enol ethers provides a route to α-trifluoromethyl ketones. acs.orgrsc.org
A common method for synthesizing aryl trifluoromethyl ketones involves the reaction of esters with a trifluoromethylating agent. The table below shows the results of a study on the trifluoromethylation of various methyl esters using fluoroform (HCF₃). beilstein-journals.org
Table 1: Trifluoromethylation of Various Methyl Esters
| Entry | Substrate (Methyl Ester) | Product (Trifluoromethyl Ketone) | Yield (%) beilstein-journals.org |
|---|---|---|---|
| 1 | Methyl 2-naphthoate | 2-(Trifluoroacetyl)naphthalene | 75 |
| 2 | Methyl 1-naphthoate | 1-(Trifluoroacetyl)naphthalene | 37 |
| 3 | Methyl 4-chlorobenzoate | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | 63 |
| 4 | Methyl 4-bromobenzoate | 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | 56 |
| 5 | Methyl 4-methoxybenzoate | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanone | 92 |
Detailed Mechanistic Elucidation in Related Trifluoroacetyl Systems
Understanding the reaction mechanisms involving the trifluoroacetyl group is crucial for controlling reaction outcomes and designing new synthetic methods.
Computational chemistry provides significant insight into the reaction pathways of trifluoroacetyl compounds. Quantum mechanical (QM) calculations and molecular dynamics (MD) simulations have been used to study the inhibition of enzymes by TFMKs. nih.gov These studies model the nucleophilic attack of a serine residue's hydroxyl group on the electrophilic carbonyl carbon of the TFMK. nih.gov The results indicate that the inhibitory activity is a balance between the intrinsic electrophilicity of the carbonyl carbon and steric effects within the enzyme's active site. nih.gov For the synthesis of TFMKs from esters, it is understood that the reaction proceeds via a nucleophilic attack of the trifluoromethyl anion on the ester's carbonyl group, forming a tetrahedral intermediate which then collapses to yield the ketone. beilstein-journals.orgnih.gov
Kinetic studies are essential for determining reaction orders, rate constants, and activation energies, which collectively describe the reaction mechanism. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reaction kinetics. For example, the kinetics of the esterification of trifluoroacetic acid with various alcohols have been studied using ¹H NMR. acs.org By monitoring the disappearance of the alcohol's α-hydrogen signal and the appearance of the ester's corresponding signal over time, pseudo-first-order rate constants can be determined. acs.org Such studies reveal the influence of steric factors on the reaction rate, showing that bulkier alcohols react more slowly. acs.org These techniques can be readily applied to investigate the kinetics of reactions involving 2-Phenyl-2-(trifluoroacetyl)acetonitrile.
Table 2: Kinetic Data for the Esterification of Trifluoroacetic Acid with Ethanol at Various Temperatures
| Temperature (K) | k_obs (s⁻¹) acs.org |
|---|---|
| 296 | 0.00013 |
| 303 | 0.00025 |
| 311 | 0.00045 |
| 318 | 0.00085 |
The trifluoroacetyl group can be involved in radical chemistry. The trifluoroacetyl radical (•COCF₃) can be generated from precursors like trifluoroacetic anhydride (B1165640) via visible-light-promoted C-O bond fragmentation. nih.gov This radical is a valuable intermediate but has a limited lifetime as it can dissociate into a trifluoromethyl radical (•CF₃) and carbon monoxide. nih.gov The equilibrium between the trifluoroacetyl and trifluoromethyl radicals can be influenced by reaction conditions, such as concentration and CO pressure. nih.gov These radical species can then participate in various synthetic transformations, including the trifluoroacetylation or trifluoromethylation of alkenes and arenes. nih.govrsc.org Single Electron Transfer (SET) processes are another avenue for generating fluorinated radical synthons, enabling the installation of these important motifs under mild conditions using methods like photoredox catalysis. researchgate.net
Advanced Spectroscopic and Computational Characterization of 2 Phenyl 2 Trifluoroacetyl Acetonitrile
Spectroscopic Techniques for Comprehensive Structural and Electronic Characterization
Spectroscopic methods provide a detailed picture of the molecular framework and the nature of the chemical bonds within 2-Phenyl-2-(trifluoroacetyl)acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) Applications
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons. The phenyl group would likely exhibit a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The single proton at the chiral center (the methine proton) would appear as a singlet, or if coupled to other nuclei, a more complex multiplet. Its chemical shift would be influenced by the adjacent electron-withdrawing trifluoroacetyl and nitrile groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. Distinct signals would be anticipated for the nitrile carbon, the carbonyl carbon of the trifluoroacetyl group, the quaternary carbon of the trifluoroacetyl group, the chiral methine carbon, and the carbons of the phenyl ring. The chemical shifts of the carbonyl and trifluoromethyl carbons would be particularly informative, appearing at characteristic downfield positions.
¹⁹F NMR Spectroscopy: Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy would be a crucial technique. It would be expected to show a single, sharp signal for the three equivalent fluorine atoms. The chemical shift of this signal would be characteristic of a trifluoromethyl group attached to a carbonyl, and any coupling to nearby protons could provide further structural insights.
Table 1: Predicted NMR Data for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Phenyl | 7.0 - 8.0 | Multiplet |
| ¹H | Methine (CH) | Variable | Singlet or Multiplet |
| ¹³C | Nitrile (CN) | ~115 - 125 | Singlet |
| ¹³C | Carbonyl (C=O) | ~180 - 190 (quartet due to coupling with ¹⁹F) | Quartet |
| ¹³C | Trifluoromethyl (CF₃) | ~110 - 120 (quartet due to coupling with ¹⁹F) | Quartet |
| ¹³C | Methine (CH) | Variable | Singlet |
| ¹³C | Phenyl | ~125 - 140 | Multiple Signals |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
The IR spectrum of this compound would be expected to display several characteristic absorption bands. A strong, sharp peak corresponding to the nitrile (C≡N) stretching vibration would be anticipated around 2240-2260 cm⁻¹. The carbonyl (C=O) stretching vibration of the trifluoroacetyl group would likely appear as a strong band at a relatively high wavenumber, typically in the range of 1750-1780 cm⁻¹, due to the electron-withdrawing effect of the fluorine atoms. The strong C-F stretching vibrations of the trifluoromethyl group would be expected in the region of 1100-1300 cm⁻¹. Finally, the aromatic C-H and C=C stretching vibrations from the phenyl group would be observed in their characteristic regions.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile (C≡N) | Stretch | 2240 - 2260 | Sharp, Medium |
| Carbonyl (C=O) | Stretch | 1750 - 1780 | Strong |
| Trifluoromethyl (C-F) | Stretch | 1100 - 1300 | Strong, Broad |
| Aromatic (C=C) | Stretch | 1450 - 1600 | Variable |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation pattern.
For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (213.16 g/mol ). High-resolution mass spectrometry would allow for the determination of the exact molecular formula. The fragmentation pattern would likely involve the loss of key functional groups. For example, the loss of the trifluoroacetyl group ([M - COCF₃]⁺) or the nitrile group ([M - CN]⁺) would be plausible fragmentation pathways. The phenyl group would also give rise to characteristic fragment ions.
Advanced Vibrational Spectroscopy: Raman and Argon Matrix FTIR
For a more detailed vibrational analysis, Raman spectroscopy and argon matrix FTIR could be employed. Raman spectroscopy, being complementary to IR spectroscopy, would be particularly useful for observing the symmetric vibrations and the vibrations of non-polar bonds. Argon matrix FTIR, a technique where molecules are isolated in an inert gas matrix at low temperatures, can provide much sharper and more resolved spectra, allowing for a more precise assignment of vibrational modes and the study of conformational isomers.
Theoretical and Computational Chemistry Approaches
In the absence of extensive experimental data, theoretical and computational chemistry methods serve as a powerful tool to predict and understand the properties of this compound. Using quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to:
Optimize the molecular geometry: Determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.
Predict spectroscopic data: Simulate NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic transitions. These predicted spectra can aid in the interpretation of experimental data or provide valuable information in its absence.
Analyze electronic properties: Calculate properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. This information is crucial for understanding the reactivity and intermolecular interactions of the compound.
Computational studies would provide a detailed theoretical framework for the structural and electronic characteristics of this compound, complementing and guiding experimental investigations.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Determination
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely applied computational tool for predicting molecular geometries and electronic properties with a good balance of accuracy and computational cost.
For a molecule like this compound, DFT calculations would typically be employed to determine its optimized three-dimensional structure. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy, and thus most stable, conformation of the molecule. For instance, in a study on the related compound 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to determine its ground-state molecular geometry. researchgate.net Similar calculations for this compound would provide insights into the spatial arrangement of its phenyl, trifluoroacetyl, and acetonitrile (B52724) groups.
Beyond molecular geometry, DFT is also instrumental in elucidating the electronic structure. This includes the calculation of the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP map is particularly useful as it reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions and chemical reactivity. For this compound, the highly electronegative fluorine and oxygen atoms of the trifluoroacetyl group are expected to create a significant region of negative electrostatic potential, while the phenyl ring and the hydrogen on the alpha-carbon would exhibit different electronic characteristics.
A theoretical study on various organic molecules highlighted that DFT methods, such as B3LYP, are commonly used for these types of analyses. researchgate.net The choice of the functional and basis set is critical for the accuracy of the results. For instance, hybrid functionals like B3LYP often provide reliable geometric predictions that align well with experimental data where available. lumenlearning.com
A hypothetical table of selected optimized geometrical parameters for this compound, as would be obtained from a DFT calculation, is presented below.
| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |
| C-C (Phenyl ring) | ~1.39 Å |
| C-C (Phenyl-CH) | ~1.52 Å |
| C-C (CH-CN) | ~1.47 Å |
| C-C (CH-CO) | ~1.54 Å |
| C=O | ~1.21 Å |
| C-CF3 | ~1.55 Å |
| C≡N | ~1.15 Å |
| C-F | ~1.34 Å |
| C-C-N angle | ~178° |
| O=C-C angle | ~120° |
| Note: These are hypothetical values for illustrative purposes and would require specific DFT calculations to be confirmed. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals are key to understanding reaction pathways.
The HOMO represents the outermost electrons of a molecule and acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital available to accept electrons, thus acting as an electron acceptor (electrophile). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite electrons from the HOMO to the LUMO. nih.gov
For this compound, an FMO analysis would provide valuable information about its reactivity. The presence of the electron-withdrawing trifluoroacetyl and cyano groups would be expected to lower the energy of the LUMO, making the molecule a good electrophile. The phenyl group, on the other hand, would influence the energy of the HOMO.
A computational study would calculate the energies of the HOMO and LUMO and visualize their spatial distribution. The HOMO is likely to be located primarily on the phenyl ring, which is a common feature for phenyl-containing compounds. The LUMO would likely be distributed over the trifluoroacetyl and nitrile functionalities, given their electron-withdrawing nature.
The HOMO-LUMO gap can be correlated with the chemical reactivity of the molecule. A quantitative structure-property relationship (QSPR) study demonstrated that the presence of π-bonds in aromatic compounds significantly influences the HOMO-LUMO gap. nih.gov
A hypothetical table of FMO properties for this compound is provided below.
| Parameter | Predicted Value (eV) |
| HOMO Energy | -7.5 to -6.5 |
| LUMO Energy | -2.5 to -1.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
| Note: These are hypothetical values for illustrative purposes and would require specific calculations. |
Conformational Analysis using Quantum Chemical Calculations
For this compound, the key rotational barriers would be around the single bonds connecting the chiral center to the phenyl group and the trifluoroacetyl group. Quantum chemical calculations, typically using DFT or Møller-Plesset perturbation theory (MP2), can be used to map the potential energy surface as a function of the dihedral angles of these rotating groups.
A study on phenyl-substituted urea (B33335) derivatives highlighted that the rotation around the N-C(aryl) bond has a specific energy barrier, and different stable conformations (syn and anti) can exist. researchgate.net Similarly, for this compound, the rotation of the phenyl group and the trifluoroacetyl group would lead to various staggered and eclipsed conformations. The calculations would identify the lowest energy (most stable) conformers and the transition states that separate them.
The relative energies of the different conformers allow for the calculation of their populations at a given temperature using the Boltzmann distribution. This information is crucial for understanding which conformation is most likely to be involved in a chemical reaction. For example, steric hindrance between the bulky phenyl and trifluoroacetyl groups would likely play a significant role in determining the most stable conformation, favoring a staggered arrangement to minimize repulsion.
A hypothetical potential energy scan for the rotation around the C(alpha)-C(phenyl) bond would reveal the energy profile and the rotational barrier.
| Dihedral Angle (H-Cα-C-C) | Relative Energy (kcal/mol) |
| 0° (Eclipsed) | High |
| 60° (Gauche) | Low |
| 120° (Eclipsed) | High |
| 180° (Anti) | Lowest |
| Note: This table illustrates a typical energy profile for rotation around a single bond and is for illustrative purposes only. |
Computational Modeling for Predicting Reaction Mechanisms
For this compound, computational modeling could be used to predict its behavior in various chemical transformations. For example, its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals suggests it undergoes reactions such as nucleophilic addition to the carbonyl group or reactions involving the acidic proton at the alpha-carbon. researchgate.net
To model a reaction, chemists would first identify the reactants and products and then use quantum chemical methods to locate the transition state structure that connects them. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. For example, in a reaction involving a nucleophile attacking the carbonyl carbon of the trifluoroacetyl group, computational modeling could determine the preferred trajectory of the nucleophile and the geometry of the tetrahedral intermediate formed.
FMO theory is often used in conjunction with reaction mechanism modeling. wikipedia.orgimperial.ac.uk The interaction between the HOMO of a nucleophile and the LUMO of this compound would be a key factor in determining the feasibility and stereochemical outcome of a reaction.
A hypothetical reaction coordinate diagram for a nucleophilic addition to the carbonyl group of this compound is described in the table below.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 0 | Reactants (Molecule + Nucleophile) | 0 |
| 1 | Transition State | +15 to +25 |
| 2 | Tetrahedral Intermediate | -5 to +5 |
| 3 | Transition State 2 | +10 to +20 |
| 4 | Products | -10 to 0 |
| Note: The energy values are hypothetical and would depend on the specific nucleophile and reaction conditions. |
Strategic Applications of 2 Phenyl 2 Trifluoroacetyl Acetonitrile in Contemporary Organic Synthesis Research
Utility as a Versatile Building Block for Complex Organic Molecules
The strategic placement of reactive functional groups in 2-Phenyl-2-(trifluoroacetyl)acetonitrile makes it an exceptional building block for the construction of intricate molecular architectures, particularly heterocyclic compounds which form the core of many pharmaceuticals and agrochemicals. The presence of a ketone, a nitrile, and an activated methylene (B1212753) group allows for a variety of cyclization reactions with dinucleophilic reagents.
For instance, the reaction of this compound with hydrazines provides a direct route to trifluoroacetyl-substituted pyrazoles. These reactions proceed through a condensation reaction followed by an intramolecular cyclization, leading to the formation of a stable five-membered heterocyclic ring. The specific substitution pattern on the resulting pyrazole (B372694) can be controlled by the choice of the hydrazine (B178648) derivative.
Similarly, reactions with amidines and guanidines can be employed to synthesize trifluoroacetylated pyrimidines. These six-membered nitrogen-containing heterocycles are of significant interest in medicinal chemistry. The reaction mechanism involves the initial attack of the nucleophilic nitrogen of the amidine or guanidine (B92328) on the electrophilic carbonyl carbon of the trifluoroacetyl group, followed by cyclization involving the nitrile group.
The versatility of this compound extends to the synthesis of other heterocyclic systems. While specific examples are still emerging in the literature, the inherent reactivity of the molecule suggests its potential for constructing a wider array of complex structures through multicomponent reactions and cycloaddition strategies.
Role as a Key Reagent for Selective Trifluoroacetyl Group Introduction
The trifluoroacetyl group is a valuable moiety in medicinal chemistry and materials science, often enhancing the biological activity, metabolic stability, and lipophilicity of molecules. This compound serves as an effective reagent for the selective introduction of this important functional group onto various nucleophiles.
One of the key applications in this area is the trifluoroacetylation of amines. The reaction of this compound with primary and secondary amines leads to the formation of the corresponding trifluoroacetylamides. This transformation is believed to proceed via a nucleophilic attack of the amine on the carbonyl carbon of the trifluoroacetyl group, followed by the elimination of phenylacetonitrile. This method offers an alternative to other trifluoroacetylating agents, such as trifluoroacetic anhydride (B1165640), and can be advantageous in cases where milder reaction conditions are required.
The reactivity of this compound allows for the selective trifluoroacetylation of a range of amine substrates, including anilines. The resulting trifluoroacetylated anilines are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. The efficiency of the reaction can be influenced by the electronic and steric properties of the aniline (B41778) derivative.
Intermediate in the Synthesis of Fluorinated Compounds for Chemical Research and Development
Beyond its direct use as a building block and a trifluoroacetylating agent, this compound serves as a crucial intermediate in the synthesis of a broader range of fluorinated compounds. Its ability to undergo various chemical transformations allows for the elaboration of its core structure into more complex molecules with potential applications in diverse areas of chemical research and development.
The trifluoroacetyl group and the nitrile functionality can be independently or concertedly transformed into other functional groups, paving the way for the synthesis of novel fluorinated compounds. For example, the reduction of the ketone or the nitrile can lead to fluorinated alcohols or amines, respectively. The phenyl ring can also be functionalized to introduce further diversity into the molecular scaffold.
While the full potential of this compound as a synthetic intermediate is still being explored, its availability and the reactivity of its functional groups make it a promising starting material for the development of new fluorinated molecules for applications in materials science, and as probes for chemical biology studies. The development of new synthetic methodologies utilizing this compound is an active area of research with the potential to unlock access to novel chemical entities with unique properties.
Q & A
Basic Question
- H NMR : Aromatic protons (δ 7.06–7.84 ppm) and trifluoroacetyl groups (δ 5.48 ppm for adjacent protons) confirm substitution patterns .
- IR : Stretching frequencies for CN (~2215 cm) and C=O (~1600–1700 cm) validate functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 221 for analogs) and fragmentation patterns (e.g., loss of CFCO) corroborate the structure .
How can researchers resolve contradictions in analytical data (e.g., HPLC retention times vs. theoretical predictions)?
Advanced Question
Method robustness is assessed via factorial design experiments. For example, in GC-FID analysis of acetonitrile derivatives, factors like mobile phase gradient (3–30% acetonitrile) and flow rate (2.0 mL/min) are optimized using a two-level full factorial design with central point triplicates. Statistical tools (Student’s t-test, α = 0.05) identify significant variables, ensuring reproducibility .
What computational methods validate the electronic and steric effects of the trifluoroacetyl group in this compound?
Advanced Question
- DFT calculations : Predict bond angles, charge distribution, and frontier molecular orbitals to explain reactivity.
- Molecular docking : Assess interactions with biological targets (e.g., SARS-CoV-2 proteins) using software like AutoDock, guided by crystallographic data .
How does the trifluoroacetyl group influence the compound’s stability under varying pH and temperature conditions?
Advanced Question
Stability studies involve:
- pH-dependent degradation : Monitor via HPLC at pH 2–10. The electron-withdrawing CF group enhances hydrolytic resistance in acidic conditions.
- Thermal analysis : TGA/DSC identifies decomposition temperatures (>140°C for analogs) .
What chromatographic techniques are suitable for purity assessment, and how are they optimized?
Basic Question
- HPLC : Use C18 columns with ammonium acetate buffer (pH 7.0) and acetonitrile gradients (5–30% over 25 min). UV detection at 300–325 nm captures trifluoroacetyl absorbance .
- GC-FID : Optimize injector temperature (250°C) and carrier gas flow (1.5 mL/min) for volatile derivatives .
How do steric effects from the phenyl and trifluoroacetyl groups impact nucleophilic substitution reactions?
Advanced Question
Steric hindrance slows SN2 mechanisms. Kinetic studies (e.g., with NaN) show pseudo-first-order kinetics under controlled conditions (DMF, 60°C). F NMR tracks fluoride displacement rates .
What strategies mitigate byproduct formation during large-scale synthesis?
Advanced Question
- Flow chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis) by precise residence time control .
- Workup protocols : Filtration removes insoluble bases (e.g., KCO), and reduced-pressure distillation isolates the product .
How is the compound’s reactivity with organometallic reagents (e.g., Grignard) characterized?
Advanced Question
- In situ monitoring : H NMR tracks adduct formation (e.g., δ 0.22 ppm for trimethylsilyl groups in silylated derivatives).
- Stoichiometric control : Limit reagent ratios (1:1) to prevent overalkylation .
What safety protocols are critical for handling acetonitrile derivatives in research settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
